Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1049023-29-1
VCID: VC7253135
InChI: InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br
Molecular Formula: C15H20BrN3O3
Molecular Weight: 370.247

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate

CAS No.: 1049023-29-1

VCID: VC7253135

Molecular Formula: C15H20BrN3O3

Molecular Weight: 370.247

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate - 1049023-29-1

Description

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a piperazine ring, and a brominated pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and reactivity. The presence of the bromine atom imparts unique reactivity, particularly in substitution reactions, which may enhance its biological activity compared to analogs with different substituents.

Synthesis Methods

The synthesis of tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions:

  • Bromination of Pyridine: The first step involves the bromination of pyridine to form 6-bromopyridine.

  • Acylation: This intermediate is then subjected to acylation with a suitable carbonyl compound to introduce the carbonyl group at the 3-position.

  • Reaction with Piperazine: The resulting product is reacted with 2,2-dimethylpiperazine under controlled conditions to form the piperazine ring.

  • Esterification: Finally, the tert-butyl ester group is introduced through esterification reactions.

In industrial settings, optimized reaction conditions, including the use of catalysts and temperature control, are employed to ensure high yield and purity. Purification techniques such as recrystallization or chromatography are used to isolate the desired product.

Reactivity and Chemical Transformations

This compound can undergo various chemical transformations:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), which can target the piperazine ring or the bromopyridine moiety, leading to the formation of oxidized derivatives like ketones or carboxylic acids.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can target the carbonyl group or the bromine atom, resulting in alcohols or dehalogenated products.

  • Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under basic conditions, forming various substituted pyridine derivatives.

Biological Activity

Compounds containing piperazine moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity: Piperazine derivatives can inhibit the growth of bacteria and fungi.

  • Antitumor Activity: Similar compounds have shown cytotoxic effects against cancer cell lines by interfering with cellular processes.

  • CNS Activity: Piperazine derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-chloropyridine-3-carbonyl)piperazine-1-carboxylate: Features a chlorine atom instead of bromine, offering different reactivity and biological properties.

  • Tert-butyl 4-(6-fluoropyridine-3-carbonyl)piperazine-1-carboxylate: Contains a fluorine atom, which affects its reactivity and biological behavior.

  • Tert-butyl 4-(6-methylpyridine-3-carbonyl)piperazine-1-carboxylate: Features a methyl group, influencing its chemical and biological behavior.

CAS No. 1049023-29-1
Product Name Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Molecular Formula C15H20BrN3O3
Molecular Weight 370.247
IUPAC Name tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3
Standard InChIKey XZNDJVFOKCLBOM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br
Solubility not available
PubChem Compound 59277232
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator